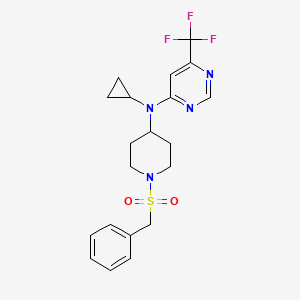

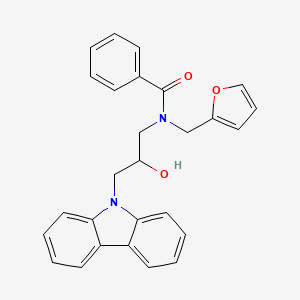

![molecular formula C14H9BrN2O2S2 B2515178 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 848336-14-1](/img/structure/B2515178.png)

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly studied in the provided papers, similar compounds with pyrimidine cores have been synthesized and characterized, showing potential as antiviral, herbicidal, and chemotherapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of a thiophene core, which is then transformed into other heterocyclic structures such as pyrimidine. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, with the thiophene core undergoing recyclization into a pyrrole nucleus at elevated temperatures . This suggests that the synthesis of the compound may also involve complex reactions to form the thieno[3,2-d]pyrimidin-4-yl core.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using spectroscopic methods and computational chemistry. For example, the molecular structure and vibrational wave numbers of a pyrimidine derivative were computed using density functional theory (DFT) methods, revealing insights into the stability of the molecule and charge delocalization through natural bond orbital (NBO) analysis . The optimized geometry of another antiviral molecule showed near-planarity between the phenyl and pyrimidine rings, which is a feature that might be shared by the compound .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular docking studies and interaction analyses. The antiviral molecule mentioned earlier was investigated for its potency against SARS-CoV-2 protein, with molecular docking suggesting a strong irreversible interaction with the protease . Similarly, the understanding of interactions between pyrimidinylthiobenzoates and their target enzymes has led to the design of new derivatives with predicted inhibitory activity . These insights into the chemical reactivity of related compounds provide a foundation for hypothesizing the reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyrimidine cores have been characterized by various spectroscopic techniques. The FT-IR and FT-Raman spectra provide information on the vibrational modes and the presence of specific functional groups. The HOMO-LUMO gap, NBO, and MEP (molecular electrostatic potential) analyses offer insights into the electronic properties and potential biological activity. For instance, the MEP analysis of a pyrimidine derivative indicated that the negative charge is localized over the cyano group, while the positive regions are over the phenyl and pyrimidine rings . Drug likeness and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have also been evaluated to predict the potential of these molecules as therapeutic agents .

Aplicaciones Científicas De Investigación

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, including structures related to 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid, have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Heterocyclic Synthesis

Compounds related to this compound have been used in the synthesis of various heterocyclic structures. These include thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. The newly synthesized compounds were characterized and analyzed for their potential applications in different domains of chemistry and biology (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Structural Analysis of Reactions

Reactions involving compounds like this compound have been studied to understand the formation and structure of complex compounds. For instance, interactions with pentaphenylantimony have been explored, leading to the formation of various derivatives with detailed structural analyses performed using X-ray diffraction analysis. These studies contribute to our understanding of the reactivity and potential applications of these compounds in various fields (Gubanova et al., 2020).

Safety and Hazards

The safety information available for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHPOUAVHNJDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848336-14-1 |

Source

|

| Record name | 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

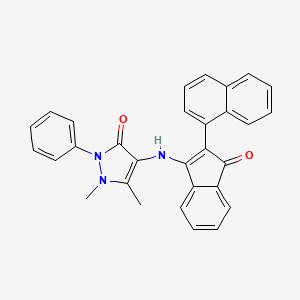

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

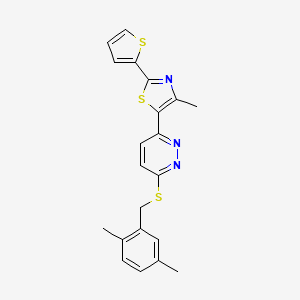

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)

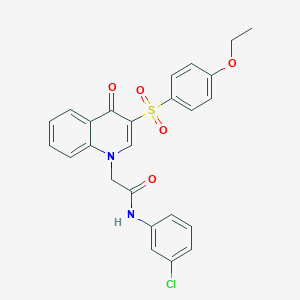

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

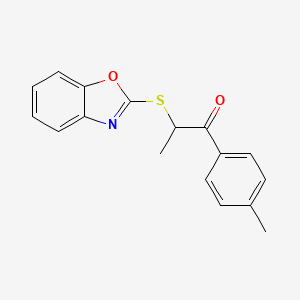

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)